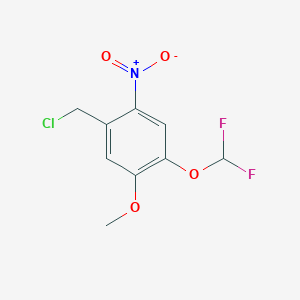

1-(Chloromethyl)-4-(difluoromethoxy)-5-methoxy-2-nitrobenzene

Description

1-(Chloromethyl)-4-(difluoromethoxy)-5-methoxy-2-nitrobenzene is a polysubstituted aromatic compound featuring a benzene ring with the following substituents:

- Chloromethyl (-CH₂Cl) at position 1.

- Difluoromethoxy (-OCF₂H) at position 4.

- Methoxy (-OCH₃) at position 5.

- Nitro (-NO₂) at position 2.

This compound’s structural complexity arises from the combination of electron-withdrawing (nitro, difluoromethoxy) and electron-donating (methoxy) groups, alongside the reactive chloromethyl moiety. It is cataloged under sc-345092 (Santa Cruz Biotechnology) with a molecular formula of C₉H₈ClF₂NO₄ (molecular weight ≈ 283.6 g/mol) .

Properties

IUPAC Name |

1-(chloromethyl)-4-(difluoromethoxy)-5-methoxy-2-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClF2NO4/c1-16-7-2-5(4-10)6(13(14)15)3-8(7)17-9(11)12/h2-3,9H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZELDFVLPXQZRPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)CCl)[N+](=O)[O-])OC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClF2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(chloromethyl)-4-(difluoromethoxy)-5-methoxy-2-nitrobenzene typically involves multiple steps, starting from a suitable benzene derivativeThe nitro group can be introduced through nitration reactions using nitric acid and sulfuric acid under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(Chloromethyl)-4-(difluoromethoxy)-5-methoxy-2-nitrobenzene can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium fluoride can be used for substitution reactions.

Reduction: Common reducing agents include palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Major Products

Substitution: Products depend on the nucleophile used, such as methoxy or difluoromethoxy derivatives.

Reduction: The major product is the corresponding amino derivative.

Oxidation: Products include aldehydes or carboxylic acids depending on the extent of oxidation.

Scientific Research Applications

Medicinal Chemistry Applications

1-(Chloromethyl)-4-(difluoromethoxy)-5-methoxy-2-nitrobenzene has shown promise in medicinal chemistry, particularly in the development of pharmaceuticals. Its nitro and chloromethyl groups are known to facilitate various chemical reactions, making it a valuable intermediate in drug synthesis.

Case Studies

-

Antitumor Activity :

- A study evaluated the compound's effects on several cancer cell lines, revealing significant cytotoxicity. For instance:

Cell Line IC50 (µM) Mechanism of Action HeLa (Cervical) 15 Induction of apoptosis via nitroso intermediates MCF-7 (Breast) 20 Inhibition of cell proliferation A549 (Lung) 25 Modulation of apoptotic pathways

- A study evaluated the compound's effects on several cancer cell lines, revealing significant cytotoxicity. For instance:

-

Antimicrobial Properties :

- The compound was tested against various bacterial strains with moderate antibacterial activity observed:

Bacterial Strain Zone of Inhibition (mm) Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 12 32 µg/mL Escherichia coli 10 64 µg/mL

- The compound was tested against various bacterial strains with moderate antibacterial activity observed:

Materials Science Applications

The unique properties of this compound make it suitable for applications in materials science, particularly as a precursor for polymer synthesis and functional materials.

Polymer Synthesis

The compound can be utilized to create polymers with specific functionalities due to its reactive chloromethyl group, allowing for further modifications and enhancements in material properties.

Agrochemical Applications

In agrochemicals, this compound may serve as an active ingredient in pesticide formulations. Its ability to interact with biological systems suggests potential use in developing effective pest control agents.

Mechanism of Action

The mechanism of action of 1-(chloromethyl)-4-(difluoromethoxy)-5-methoxy-2-nitrobenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group suggests potential for redox reactions, which can generate reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

1-Chloro-4-(difluoromethyl)-2-nitrobenzene (CAS 1261525-17-0)

- Structure: Features a chloro (-Cl) at position 1, difluoromethyl (-CF₂H) at position 4, and nitro (-NO₂) at position 2.

- Key Differences: Lacks the methoxy (position 5) and chloromethyl (position 1) groups. The difluoromethyl group (non-ether) versus difluoromethoxy (ether) alters polarity and electronic effects.

- Properties :

- Molecular weight: 207.56 g/mol vs. 283.6 g/mol for the target compound.

- Higher lipophilicity due to the absence of polar methoxy and difluoromethoxy groups.

- Reactivity : The chloro group is less reactive in nucleophilic substitutions compared to chloromethyl .

1-Chloro-2,4-dimethoxy-5-nitrobenzene (CAS 119-21-1)

- Structure : Chloro at position 1, methoxy at positions 2 and 4, nitro at position 5.

- Key Differences: No difluoromethoxy or chloromethyl groups. Nitro group at position 5 instead of 2.

- Properties :

- Molecular weight: 232.62 g/mol (lower due to fewer substituents).

- Reduced electrophilicity at the ring due to electron-donating methoxy groups at positions 2 and 4.

1-Chloro-2-methoxy-4-methyl-5-nitrobenzene (CAS 62492-45-9)

- Structure : Chloro at position 1, methoxy at 2, methyl (-CH₃) at 4, nitro at 5.

- Key Differences :

- Methyl group introduces steric hindrance absent in the target compound.

- Lacks difluoromethoxy and chloromethyl groups.

- Reactivity : Methyl groups are inert compared to chloromethyl, limiting applications in further alkylation or coupling reactions .

Chloro-Fluoro-Nitrobenzene Derivatives (e.g., CAS 1151767-58-6)

- General Structure : Multiple halogen (Cl, F) and nitro substitutions.

- Key Differences :

Structural and Functional Analysis

Electronic Effects

- Nitro (-NO₂): Strong electron-withdrawing meta-director, deactivating the ring.

- Difluoromethoxy (-OCF₂H) : Electron-withdrawing due to fluorine’s electronegativity, comparable to trifluoromethoxy (-OCF₃) in agrochemicals .

- Chloromethyl (-CH₂Cl) : Enhances reactivity for nucleophilic substitution (e.g., SN2 reactions) compared to simple chloro groups .

Data Tables

Table 1: Comparative Properties of Selected Compounds

| Compound Name | Molecular Weight (g/mol) | Key Substituents | Reactivity Highlights |

|---|---|---|---|

| Target Compound | 283.6 | ClCH₂-, OCF₂H, OCH₃, NO₂ | High (chloromethyl, nitro) |

| 1-Chloro-4-(difluoromethyl)-2-nitrobenzene | 207.56 | Cl, CF₂H, NO₂ | Moderate (chloro, nitro) |

| 1-Chloro-2,4-dimethoxy-5-nitrobenzene | 232.62 | Cl, OCH₃ (x2), NO₂ | Low (electron-donating groups) |

Table 2: Commercial Availability

| Compound | Supplier | Catalog Number | Price (1 g) |

|---|---|---|---|

| Target Compound | Santa Cruz Biotech | sc-345092 | $399.00 |

| 1-Chloro-2,4-dimethoxy-5-nitrobenzene | Fluorochem | F692607-1G | Quote-based |

| 1-Chloro-4-(difluoromethyl)-2-nitrobenzene | American Elements | OMXX-285449-01 | Quote-based |

Biological Activity

1-(Chloromethyl)-4-(difluoromethoxy)-5-methoxy-2-nitrobenzene, also known by its CAS number 878259-29-1, is a chemical compound with significant potential in various biological applications. The compound's structure features a nitro group and halogenated substituents, which are often associated with biological activity, including antibacterial and antitumor effects. This article summarizes the biological activity of this compound based on available research findings, case studies, and relevant data.

- Molecular Formula : CHClFNO

- Molecular Weight : 267.62 g/mol

- IUPAC Name : this compound

- CAS Number : 878259-29-1

- Purity : 97% .

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of halogenated compounds similar to this compound. The presence of chlorine and fluorine atoms is often correlated with enhanced antibacterial efficacy. For instance, compounds with similar structures have shown activity against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Related Compounds

| Compound Name | Target Bacteria | IC50 (µM) |

|---|---|---|

| Compound A | S. aureus | 4.2 |

| Compound B | E. coli | 4.4 |

| Compound C | Pseudomonas aeruginosa | 4.9 |

Antitumor Activity

The nitro group in the compound's structure suggests potential antitumor properties, as nitroaromatic compounds are known for their cytotoxic effects on cancer cells. Research has indicated that similar compounds can induce apoptosis in various cancer cell lines by generating reactive oxygen species (ROS) .

Case Study: Antitumor Effects

A study investigating the effects of nitro-substituted benzene derivatives found that certain compounds exhibited significant cytotoxicity against human cancer cell lines. The mechanism was attributed to the induction of oxidative stress leading to apoptosis .

The biological activity of this compound may involve:

- Interaction with Cellular Targets : The compound may bind to specific proteins or enzymes within bacterial or cancer cells, disrupting their function.

- Generation of Reactive Oxygen Species (ROS) : The nitro group can facilitate the production of ROS, which can damage cellular components and lead to cell death.

- Inhibition of Key Pathways : Similar compounds have been shown to interfere with metabolic pathways essential for cell survival.

Toxicological Considerations

While exploring the biological activity, it is crucial to consider the toxicological profile of halogenated compounds. The chlorine and fluorine substituents can pose risks, including potential mutagenicity or carcinogenicity in certain contexts . Therefore, further studies are necessary to evaluate the safety and efficacy of this compound in clinical settings.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing the difluoromethoxy group into aromatic systems like 1-(chloromethyl)-4-(difluoromethoxy)-5-methoxy-2-nitrobenzene?

- Methodological Answer : The difluoromethoxy group can be introduced via nucleophilic substitution or electrophilic fluorination. For example, intermediates such as 4-(difluoromethoxy)benzyl bromide (CAS 3447-53-8) are synthesized using brominating agents like PBr₃ or N-bromosuccinimide (NBS) under controlled humidity to prevent hydrolysis . Alternatively, direct fluorination of methoxy precursors using sulfur tetrafluoride (SF₄) or DAST (diethylaminosulfur trifluoride) in anhydrous solvents (e.g., dichloromethane) at low temperatures (-20°C to 0°C) is effective but requires rigorous exclusion of moisture .

Q. How can NMR spectroscopy distinguish between positional isomers in nitro-aromatic compounds like this derivative?

- Methodological Answer : ¹H and ¹⁹F NMR are critical. The nitro group’s electron-withdrawing effect deshields adjacent protons, causing distinct splitting patterns. For example, in the target compound:

- The difluoromethoxy (-OCF₂H) group shows a triplet (²J₃₄ = ~72 Hz) in ¹⁹F NMR .

- The chloromethyl (-CH₂Cl) group exhibits a characteristic AB quartet in ¹H NMR (δ ~4.5–5.0 ppm, J = 12–14 Hz) due to coupling with adjacent protons .

- Comparative analysis with analogs (e.g., 5-chloro-4-fluoro-2-nitrobenzoic acid, CAS 138762-97-7) helps resolve ambiguities .

Q. What are the stability challenges for this compound under ambient storage conditions?

- Methodological Answer : The nitro and chloromethyl groups increase sensitivity to light, heat, and moisture. Stability studies recommend:

- Storage at 0–6°C in amber vials under inert gas (argon/nitrogen) to prevent hydrolysis or radical degradation .

- Monitoring via TLC or HPLC every 3–6 months to detect decomposition products (e.g., nitroso derivatives or methoxy hydrolysis byproducts) .

Advanced Research Questions

Q. How do steric and electronic effects influence regioselectivity in further functionalization (e.g., nucleophilic substitution at the chloromethyl group)?

- Methodological Answer : The chloromethyl group’s reactivity is modulated by adjacent substituents:

- The nitro group (-NO₂) at position 2 is strongly electron-withdrawing, activating the chloromethyl group (-CH₂Cl) at position 1 for nucleophilic substitution (e.g., with amines or thiols) .

- Steric hindrance from the methoxy (-OCH₃) and difluoromethoxy (-OCF₂H) groups at positions 5 and 4, respectively, may reduce reactivity toward bulky nucleophiles. Kinetic studies using polar aprotic solvents (DMF, DMSO) and catalysts (e.g., KI) can optimize yields .

Q. What computational methods predict the compound’s reactivity in agrochemical applications (e.g., as a pesticide intermediate)?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model electronic effects:

- The difluoromethoxy group’s electron-withdrawing nature enhances binding to biological targets (e.g., fungal cytochrome P450 enzymes) by lowering LUMO energy .

- Molecular docking studies with analogs (e.g., diflumetorim, a pyrimidinamine pesticide) reveal key interactions with active sites, guiding structural optimization .

Q. How can contradictory data on reaction yields in related chloro-nitrobenzene syntheses be resolved?

- Methodological Answer : Contradictions often arise from:

- Solvent effects : Polar solvents (e.g., DMF) may stabilize intermediates but promote side reactions (e.g., nitration at unintended positions) .

- Catalyst purity : Trace metals in reagents (e.g., Fe³⁺ in thionyl chloride) can alter reaction pathways. ICP-MS analysis of reagents and controlled kinetic experiments under inert atmospheres are recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.